Methyl 2-[(2-fluorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
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Overview
Description
Methyl 2-[(2-fluorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. This compound is characterized by the presence of a fluorophenyl group, a carbonyl group, and a hexahydrocycloocta[b]thiophene ring system. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-fluorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur source.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a Friedel-Crafts acylation reaction using 2-fluorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Formation of the Hexahydrocycloocta[b]thiophene Ring: This step involves the hydrogenation of the thiophene ring to form the hexahydro derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation systems, and automated purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-fluorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 2-[(2-fluorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory or anticancer agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Methyl 2-[(2-fluorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the carbonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid and 2-acetylthiophene share structural similarities.
Fluorophenyl Compounds: Compounds like 2-fluorobenzamide and 2-fluorobenzyl alcohol have similar fluorophenyl groups.
Uniqueness
Methyl 2-[(2-fluorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate is unique due to the combination of its fluorophenyl group, hexahydrocycloocta[b]thiophene ring, and ester functionality. This unique structure contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H20FNO3S |
---|---|
Molecular Weight |
361.4g/mol |
IUPAC Name |
methyl 2-[(2-fluorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C19H20FNO3S/c1-24-19(23)16-13-9-4-2-3-5-11-15(13)25-18(16)21-17(22)12-8-6-7-10-14(12)20/h6-8,10H,2-5,9,11H2,1H3,(H,21,22) |
InChI Key |
PTLIDNXJUAMJDL-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)C3=CC=CC=C3F |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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